molecular formula C13H15F2N B2851070 1-[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine CAS No. 2287312-50-7

1-[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine

Cat. No.: B2851070
CAS No.: 2287312-50-7
M. Wt: 223.267
InChI Key: MHSHZYHXIYPOTK-UHFFFAOYSA-N
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Description

The compound “1-[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine” is a complex organic molecule. It contains a bicyclo[1.1.1]pentane core, which is a highly strained and reactive structure consisting of two fused cyclopropane rings . The molecule also contains a difluorophenyl group and a N-methylmethanamine group attached to the bicyclic structure .


Chemical Reactions Analysis

Bicyclo[1.1.1]pentanes are known to be valuable intermediates in ‘strain release’ chemistry for the synthesis of substituted four-membered rings . They can undergo ring-opening reactions with nucleophiles, radicals, and electrophiles to give cyclobutanes and cyclobutenes .

Future Directions

Bicyclo[1.1.1]pentanes are of great interest to the agrochemical, materials, and pharmaceutical industries . Future research could focus on developing new synthetic methods to access diverse (fluoro)alkyl BCP-aryls at low temperatures and fast reaction times .

Properties

IUPAC Name

1-[3-(2,3-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2N/c1-16-8-12-5-13(6-12,7-12)9-3-2-4-10(14)11(9)15/h2-4,16H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSHZYHXIYPOTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC12CC(C1)(C2)C3=C(C(=CC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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